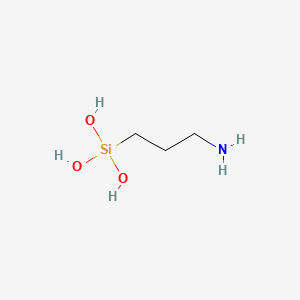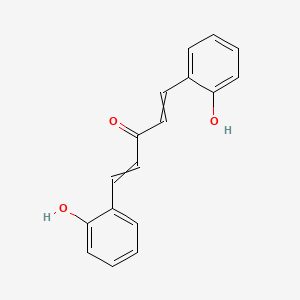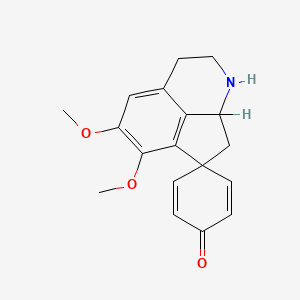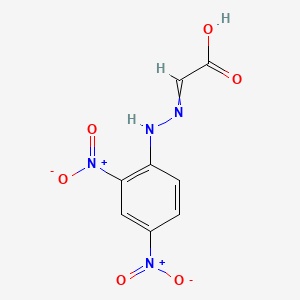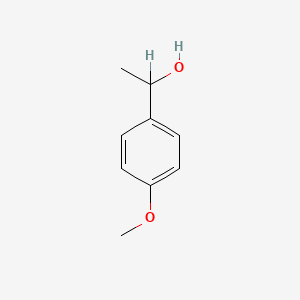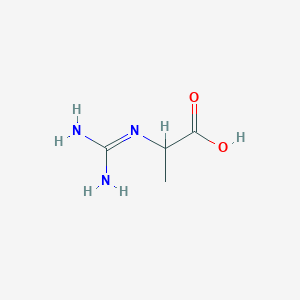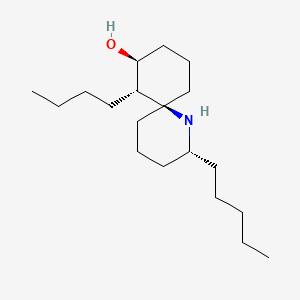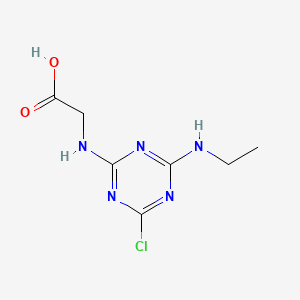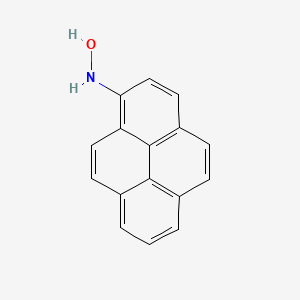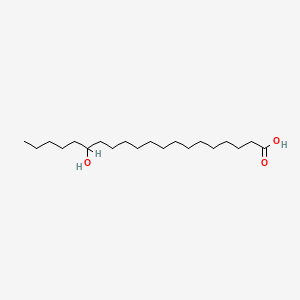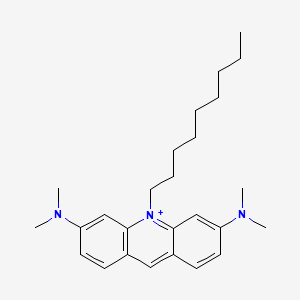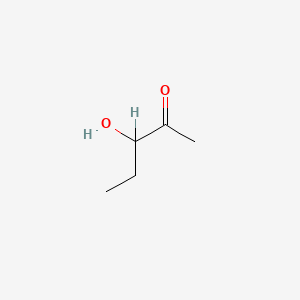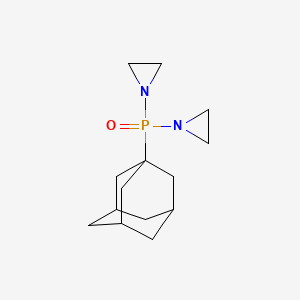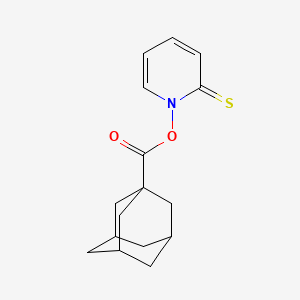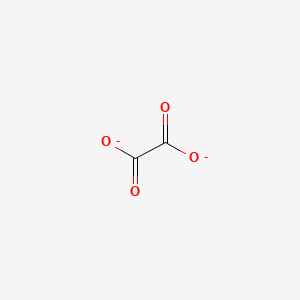
Oxalate
概述
描述
这种双阴离子无色,天然存在于各种食物中,包括菠菜、大黄和坚果 。它形成多种盐,例如草酸钠 (Na₂C₂O₄),以及草酸二甲酯 ((CH₃)₂C₂O₄) 等酯。 草酸盐是草酸的共轭碱,在水溶液中,草酸在中性 pH 值下会完全转化为草酸盐 .
准备方法
草酸盐可以通过多种方法合成。一种常见的实验室方法是让草酸与碱(例如氢氧化钠)反应,生成草酸钠。 工业上,草酸盐可以通过在催化剂存在下,用硝酸或空气氧化碳水化合物或二醇来制备 。 另一种方法是将氰化物尾矿进行厌氧焙烧,然后进行过硫酸盐浸出和草酸沉淀,以获得草酸亚铁 .
化学反应分析
草酸盐会发生各种化学反应,包括:
氧化: 草酸盐可以被氧化为二氧化碳和水。例如,酸性条件下的高锰酸钾可以将草酸氧化为二氧化碳。
还原: 草酸盐在特定条件下可以被还原为甲酸。
科学研究应用
草酸盐在科学研究和工业中具有许多应用:
作用机制
草酸盐的主要作用方式是其与金属离子的结合能力。 例如,在奥沙利铂的情况下,草酸盐与铂形成络合物,然后与 DNA 相互作用以抑制癌细胞生长 。 在生物系统中,草酸盐可以与钙结合形成不溶性的草酸钙晶体,这些晶体会在组织中积累,并导致肾结石等疾病 .
相似化合物的比较
草酸盐与其他二羧酸阴离子相似,例如丙二酸盐 (C₃H₂O₄²⁻) 和琥珀酸盐 (C₄H₄O₄²⁻)。草酸盐在其形成与金属离子形成不溶性沉淀物的强大能力及其在生物系统中的作用方面是独一无二的。 与丙二酸盐和琥珀酸盐不同,草酸盐更常与肾结石形成和在化疗中的应用相关联 .
类似化合物
- 丙二酸盐 (C₃H₂O₄²⁻)
- 琥珀酸盐 (C₄H₄O₄²⁻)
- 富马酸盐 (C₄H₂O₄²⁻)
- 酒石酸盐 (C₄H₄O₆²⁻)
属性
CAS 编号 |
338-70-5 |
|---|---|
分子式 |
C2O4-2 |
分子量 |
88.02 g/mol |
IUPAC 名称 |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI 键 |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
规范 SMILES |
C(=O)(C(=O)[O-])[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
